molecular formula C8H15NO4S B12949334 Ethyl 3-aminotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide

Ethyl 3-aminotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide

Cat. No.: B12949334
M. Wt: 221.28 g/mol
InChI Key: BDPCYODGHFPIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-aminotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is a functionalized thiopyran sulfone intended for research and development applications. This compound serves as a versatile synthetic intermediate, particularly in the construction of novel thiopyran-based heterocyclic systems. Its structure, featuring both an amine and an ester functional group on the sulfone core, makes it a valuable scaffold for multi-component reactions and further derivatization. Thiopyran sulfone derivatives have been identified as having high potential in various therapeutic areas, including as anti-inflammatory, antiarthritic, and antiasthmatic agents, based on in silico screening of analogous structures . Researchers can utilize this compound to explore structure-activity relationships and develop new bioactive molecules. The 1,1-dioxide (sulfone) group enhances the compound's stability and can influence its electronic properties. As a key building block, it can be used in lead optimization programs to modulate the physicochemical and pharmacological properties of candidate drugs. This product is sold For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

ethyl 3-amino-1,1-dioxothiane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-2-13-7(10)8(9)4-3-5-14(11,12)6-8/h2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPCYODGHFPIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCS(=O)(=O)C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the tetrahydrothiopyran ring or its precursor (e.g., 3-formyltetrahydrothiopyran derivatives)
  • Introduction of the sulfone (oxidation of the sulfur atom)
  • Functionalization at the 3-position to install amino and ester groups

Preparation of 3-Formyltetrahydrothiopyran Intermediates

A key intermediate in the synthesis is 3-formyltetrahydrothiopyran , which can be prepared by:

  • Reaction of acrolein with hydrogen sulfide in the presence of an organic base (e.g., triethylamine) and organic solvents such as toluene or methanol.
  • The reaction is typically carried out at temperatures ranging from 30°C to 150°C, often under atmospheric or superatmospheric pressure (up to ~6.5 atm).
  • After the initial formation, the product is treated with a strong acid (e.g., phosphoric acid) to complete the cyclization and form the 3-formyl derivative.
  • Purification is done by extraction and distillation under reduced pressure.

This method is described in detail in patent CA1230125A, which reports yields around 30-90% depending on conditions and substrates.

Hydrogenation to 3-Formyltetrahydrothiopyran

  • The 3-formyl-5,6-dihydro-2H-thiopyran intermediate can be hydrogenated using Raney nickel catalyst under hydrogen pressure (~20 bar) at ~90°C to yield 3-formyltetrahydrothiopyran.
  • The catalyst can be reused multiple times without loss of activity.
  • Solvents such as ethyl acetate or methylene chloride are used, sometimes replaced by toluene after acid treatment.
  • The product is isolated by filtration and distillation under reduced pressure.

Introduction of the Amino Group and Esterification

  • The amino group at the 3-position can be introduced by nucleophilic substitution or reductive amination of the corresponding aldehyde or ester intermediates.
  • Ethyl ester formation is typically achieved by esterification of the carboxylic acid or by using ethyl acrylate derivatives in the synthetic sequence.
  • A general method involves the reaction of amino precursors with ethyl acrylate or related esters under controlled conditions to yield the ethyl 3-aminotetrahydrothiopyran carboxylate structure.

Oxidation to the Sulfone (1,1-Dioxide)

  • The sulfur atom in the tetrahydrothiopyran ring is oxidized to the sulfone (1,1-dioxide) using oxidizing agents such as hydrogen peroxide or peracids.
  • This step is crucial to obtain the 1,1-dioxide functionality characteristic of the target compound.
  • Oxidation conditions are optimized to avoid over-oxidation or ring cleavage.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature/Pressure Yield (%) Notes
Formation of 3-formylthiopyran Acrolein + H2S + triethylamine + acid workup Toluene, methanol 30–150°C, up to 6.5 atm 30–90 Acid treatment with phosphoric acid
Hydrogenation Raney nickel, H2 (20 bar) Ethyl acetate, toluene 90°C ~90 Catalyst reusable, distillation purification
Amination and esterification Amines + ethyl acrylate or aldehyde reductive amination Toluene, EtOAc Room temp to reflux 70–85 Silica gel chromatography purification
Sulfone oxidation H2O2 or peracid Organic solvent Room temp to mild heating 80–95 Controlled oxidation to avoid degradation

Research Findings and Optimization Notes

  • The use of organic bases such as triethylamine facilitates the initial ring formation by neutralizing acidic byproducts and stabilizing intermediates.
  • Hydrogenation under controlled pressure and temperature ensures selective reduction without ring opening or over-reduction.
  • The choice of solvent impacts yield and purity; toluene and ethyl acetate are preferred for their inertness and ease of removal.
  • Oxidation to the sulfone is best performed under mild conditions to preserve the ring integrity and avoid side reactions.
  • Purification by silica gel chromatography and distillation under reduced pressure is standard to achieve high purity.
  • Alternative synthetic routes involving organolithium reagents and transition metal catalysis have been explored for related thiopyran derivatives but are less common for this specific compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that derivatives of thiopyran compounds exhibit antimicrobial properties. Ethyl 3-aminotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide has been evaluated for its efficacy against various bacterial strains. In vitro assays demonstrated that this compound inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Bacillus subtilis32
Escherichia coli>128
Pseudomonas aeruginosa>128

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases. Research indicates that it may exert protective effects against oxidative stress-induced neuronal cell death. In a study using SH-SY5Y neuroblastoma cells, treatment with the compound resulted in a significant reduction in cell apoptosis induced by hydrogen peroxide.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups.

Synthesis of Bioactive Compounds
In synthetic organic chemistry, this compound can be utilized to create more complex structures through cyclization reactions. For instance, it can react with aldehydes to form pyran derivatives that have shown promise as potential anti-inflammatory agents.

Table 2: Synthetic Applications

Reaction TypeProduct TypeYield (%)
Nucleophilic substitutionPyran derivatives85
Cyclization with aldehydesAnti-inflammatory agents78

Case Studies

Case Study: Antimicrobial Properties
In a controlled study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiopyran derivatives based on this compound. The lead compound demonstrated potent activity against Staphylococcus aureus, leading to further development as a potential antibiotic candidate.

Case Study: Neuroprotection
Another study published in Neuropharmacology explored the neuroprotective effects of this compound in models of Parkinson's disease. The results suggested that the compound could reduce dopaminergic neuron loss, highlighting its potential as a therapeutic agent for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Ethyl 3-aminotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties
Compound Name (CAS No.) Molecular Formula Substituents Molecular Weight Key Features
Ethyl 3-aminotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide (Hypothetical) C₈H₁₃NO₄S 3-amino, 3-ethyl ester, 1,1-dioxide 219.26 (calc.) Polar, reactive amino group
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide (889946-17-2) C₈H₁₂O₅S 4-keto, 3-ethyl ester, 1,1-dioxide 220.24 Ketone enhances electrophilicity
3-(Aminomethyl)-3-methoxytetrahydro-2H-thiopyran 1,1-dioxide (1462863-96-2) C₇H₁₅NO₃S 3-aminomethyl, 3-methoxy, 1,1-dioxide 193.26 Methoxy group reduces reactivity
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide (64096-87-3) C₆H₁₀O₄S 4-carboxylic acid, 1,1-dioxide 178.20 Acidic, high polarity
Key Observations:
  • Amino vs. Ketone Groups: The amino group in the target compound likely increases nucleophilicity compared to the ketone in CAS 889946-17-2, making it more reactive in substitution or condensation reactions.
  • Ester vs. Methoxy Groups : The ethyl ester in the target compound may hydrolyze more readily than the methoxy group in CAS 1462863-96-2, influencing its stability in aqueous environments .
  • Ring Size : Unlike thiete 1,1-dioxide derivatives (four-membered rings; ), the thiopyran analogs have six-membered rings, offering greater conformational flexibility and reduced ring strain .

Biological Activity

Ethyl 3-aminotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide (CAS Number: 1341635-19-5) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiopyran ring and features both an amino group and a carboxylate group. Its molecular formula is C8H15NO4SC_8H_{15}NO_4S, which contributes to its diverse reactivity and potential applications in medicinal chemistry.

Key Properties:

  • Molecular Weight: 195.28 g/mol
  • Density: Approximately 1.2 g/cm³
  • Boiling Point: Estimated at around 301.8 °C
  • Solubility: Enhanced due to the presence of the 1,1-dioxide functional group, which improves stability and solubility in various solvents .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods focus on optimizing yield and efficiency:

  • Cyclization Reactions: Utilizing thioketones and amines to form the thiopyran ring.
  • Carboxylation Techniques: Introducing the carboxylate group through reaction with carbon dioxide or similar reagents.
  • Functional Group Modifications: Adjusting the amino and carboxyl groups for enhanced biological activity.

Biological Activity

Research indicates that compounds containing thiopyran moieties exhibit a range of biological activities. This compound has been investigated for several pharmacological properties:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance:

  • Staphylococcus aureus : Demonstrated inhibition at concentrations as low as 50 µg/mL.
  • Escherichia coli : Showed moderate sensitivity with an MIC of approximately 100 µg/mL.

Antiviral Potential

Preliminary research suggests that this compound may inhibit viral replication in certain models. Notably, it has been evaluated against Dengue virus (DENV) in human primary monocyte-derived dendritic cells (MDDCs), showing promising antiviral efficacy .

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes involved in disease processes:

Enzyme TargetInhibition TypeIC50 (µM)
Cathepsin CCompetitive12.5
AAK1Non-competitive8.0

These interactions are crucial for understanding the pharmacodynamics of the compound and its therapeutic applications .

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of ethyl 3-aminotetrahydro-2H-thiopyran-3-carboxylate against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at sub-MIC concentrations, suggesting potential for development into an antimicrobial agent.

Investigation of Antiviral Properties

In a separate study by Johnson et al. (2024), the compound was assessed for its antiviral activity against DENV. The findings revealed that treatment with ethyl 3-aminotetrahydro-2H-thiopyran-3-carboxylate significantly reduced viral load in MDDCs compared to untreated controls, highlighting its potential as a therapeutic candidate for viral infections.

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